A number of studies have demonstrated the potent antibacterial and antifungal activities of various pyrimidine derivatives. Researchers have synthesized and evaluated new series of pyrimidine-based compounds for their inhibitory effects against a range of bacterial and fungal strains, including drug-resistant ones. [, , , , , , , ]
For instance, furan-2-yl-morpholinophenylpyrimidine derivatives exhibited excellent antibacterial activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa. [] Similarly, novel 4-chloro-6-methylpyrimidin-2-yl-aminophosphonates displayed promising anticancer activity against DU145 and A549 cancer cells. [] These findings highlight the potential of pyrimidine derivatives, especially those containing furan and cyclopropyl moieties, as lead compounds for developing novel antimicrobial and anticancer agents.
Pyrimidine derivatives have also shown great promise as anticancer agents. Studies have investigated their potential to inhibit the growth and proliferation of various cancer cell lines. For example, biscoumarin-pyrimidine conjugates demonstrated potent anticancer activity against C6 rat glioma cells, with one derivative showing significant antiproliferative activity and selectivity toward cancer cells over healthy human cells. [] Another study highlighted the development of pleuromutilin derivatives containing a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain. These derivatives exhibited potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin signaling and a validated therapeutic target for type 2 diabetes and obesity. Research has shown that 2-[5-(3-carboxy-4-chlorophenyl)-furan-2-ylmethylene]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivatives exhibit inhibitory activity against PTP1B. These findings suggest the potential of these derivatives in the development of novel therapeutic agents for the treatment of metabolic disorders. []
In silico molecular docking studies are valuable tools in drug discovery and development. These studies provide insights into the binding interactions of small molecules with their target proteins. Several studies have employed molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction to evaluate the potential of pyrimidine derivatives as drug candidates. [, , ]
For example, molecular docking studies on furan-2-yl-morpholinophenylpyrimidine derivatives revealed favorable binding interactions with bacterial proteins, supporting their observed antimicrobial activity. [] These studies demonstrate the potential of integrating computational methods with experimental approaches to accelerate the drug discovery process.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: